molecular formula C12H20O2 B14560712 Ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate CAS No. 62217-55-4

Ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B14560712
CAS No.: 62217-55-4
M. Wt: 196.29 g/mol
InChI Key: POKCFILLFCGDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring, an ethyl ester group, and a butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of ethyl diazoacetate with a suitable alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.

    Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Carboxylates or other ester derivatives.

Scientific Research Applications

Ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-dimethylcyclopropane-1-carboxylate: Lacks the butenyl side chain, making it less versatile in certain reactions.

    But-1-en-1-yl-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but without the ethyl ester group, affecting its reactivity and applications.

Uniqueness

Ethyl 3-(but-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, an ethyl ester group, and a butenyl side chain. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

CAS No.

62217-55-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 3-but-1-enyl-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H20O2/c1-5-7-8-9-10(12(9,3)4)11(13)14-6-2/h7-10H,5-6H2,1-4H3

InChI Key

POKCFILLFCGDRW-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1C(C1(C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.